molecular formula C42H49N4O9P B13432549 prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl

prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl

Cat. No.: B13432549
M. Wt: 784.8 g/mol
InChI Key: SKUHDLBLPLSZJC-CYSIDSPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl is a useful research compound. Its molecular formula is C42H49N4O9P and its molecular weight is 784.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview of the Compound

The compound is a phosphoramidite derivative of uridine, which is a nucleoside consisting of ribose and uracil. Phosphoramidites are commonly used in the synthesis of oligonucleotides and have applications in molecular biology and medicinal chemistry. The presence of various functional groups, such as dimethoxytrityl (DMT) and isopropyl groups, suggests potential for specific interactions with biological targets.

Antiviral Activity

Nucleoside analogs, particularly those modified at the ribose moiety, have been extensively studied for antiviral properties. For instance, compounds similar to uridine derivatives have shown efficacy against viral infections by inhibiting viral RNA synthesis. The modification in the ribose structure can enhance binding affinity to viral polymerases, potentially leading to reduced viral replication.

Antitumor Activity

Certain uridine derivatives exhibit antitumor activity by interfering with nucleic acid metabolism in cancer cells. The mechanism often involves incorporation into RNA or DNA, leading to chain termination or misincorporation during nucleic acid synthesis. This disruption can trigger apoptosis in malignant cells.

Enzyme Inhibition

Phosphoramidite compounds can act as inhibitors of various enzymes involved in nucleotide metabolism. By mimicking natural substrates, these compounds can competitively inhibit enzymes such as kinases or polymerases, leading to altered cellular functions.

Case Studies

  • Antiviral Efficacy : A study on modified uridine derivatives demonstrated significant antiviral activity against hepatitis C virus (HCV), where the structural modifications enhanced the compound's ability to inhibit viral replication in vitro.
  • Cancer Research : Research involving uridine analogs showed that specific modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the role of these compounds in disrupting RNA synthesis pathways critical for tumor growth.
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition properties of phosphoramidite derivatives revealed that certain modifications could effectively inhibit RNA polymerase activity, showcasing potential therapeutic applications in diseases characterized by aberrant RNA synthesis.

Data Tables

Activity Type Compound Target Outcome
AntiviralModified UridineHCVSignificant inhibition of replication
AntitumorUridine AnalogBreast Cancer CellsIncreased cytotoxicity observed
Enzyme InhibitionPhosphoramidite DerivativeRNA PolymeraseCompetitive inhibition

Properties

Molecular Formula

C42H49N4O9P

Molecular Weight

784.8 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-prop-2-ynoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C42H49N4O9P/c1-8-26-51-39-38(55-56(53-27-12-24-43)46(29(2)3)30(4)5)36(54-40(39)45-25-23-37(47)44-41(45)48)28-52-42(31-13-10-9-11-14-31,32-15-19-34(49-6)20-16-32)33-17-21-35(50-7)22-18-33/h1,9-11,13-23,25,29-30,36,38-40H,12,26-28H2,2-7H3,(H,44,47,48)/t36-,38-,39-,40-,56?/m1/s1

InChI Key

SKUHDLBLPLSZJC-CYSIDSPMSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCC#C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.